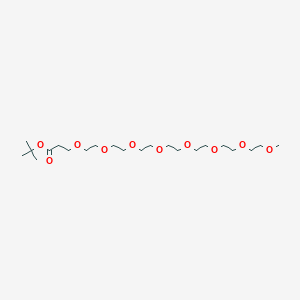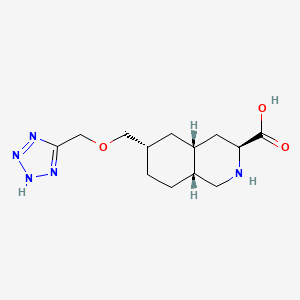
LAM-003
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
LAM-003 is a potent and orally bioavailable immunomodulating agent with potential antineoplastic activity
Scientific Research Applications
Gene Expression and Functional Genomics in Plants
Laser-assisted microdissection (LAM) is an advanced technology crucial in the field of plant biology. It allows for tissue or cell-specific expression profiling of genes and proteins. This specificity is due to LAM's ability to isolate desired tissue or cell types from a heterogeneous population. Originally used in medical science, LAM has found applications in plant biology for comparative transcriptome analysis, plant-pathogen interaction studies, proteomics, and metabolomics. Significant advancements in its methodology have expanded its applications in large-scale functional studies, especially in transcriptomics, proteomics, and metabolome studies in plants (Gautam & Sarkar, 2015).
Advancements in Plant Biology
LAM's application in plant biology extends to isolating specific tissues, cell types, and even organelles. This isolation is conducive to extracting RNA, DNA, or protein, significantly advancing our understanding of plant biology. The technology has been successfully adapted for use with plant tissues, helping answer key questions in plant biology (Day, Grossniklaus, & Macknight, 2005).
Laser-Assisted Machining (LAM) Overview
LAM is also relevant in the field of machining technologies, combining laser technology with traditional machining. While the potential applications of LAM in machining are significant, there are still unresolved issues regarding optimum machining conditions and limitations of the technique (Chryssolouris, Anifantis, & Karagiannis, 1997).
Laser Additive Manufacturing (LAM) in Industrial Applications
LAM is increasingly used in industrial applications, especially in lightweight design for industries like aerospace. The absence of comprehensive design guidelines for LAM limits its broader application, but recent experimental investigations are providing valuable insights for optimizing LAM processes (Kranz, Herzog, & Emmelmann, 2015).
Thermal Analysis in Laser-Based Additive Manufacturing
In laser-based additive manufacturing (LAM), understanding the thermal behavior of materials is crucial for quality control and repeatability of components. Research focusing on thermal behavior is key to acquiring high-quality products in LAM. This area of research is critical for advancing the technology and enhancing its application in various industries (Yan et al., 2018).
properties
Product Name |
LAM-003 |
|---|---|
IUPAC Name |
unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LAM-003; LAM 003; LAM003; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-[4-(2-Methylpropyl)piperazin-1-yl]-2-oxoethyl] 4-methylsulfonyl-3-nitrobenzoate](/img/structure/B1193062.png)



